(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid
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Overview
Description
The compound contains a tert-butoxycarbonyl (Boc) group, an amino group, and a diethoxyphosphoryl group attached to a propanoic acid backbone. The Boc group is a common protecting group used in organic synthesis, particularly for protecting amines. The diethoxyphosphoryl group is less common, but it’s likely involved in the reactivity of the compound .
Molecular Structure Analysis
The compound likely has a chiral center at the carbon atom bearing the amino and carboxylic acid groups, meaning it can exist in two different enantiomeric forms (R and S). The specific form would depend on the stereochemistry of the original starting materials and the conditions of the reactions .Chemical Reactions Analysis
The compound likely participates in reactions involving the amino group or the carboxylic acid group. If the Boc group is removed, the resulting free amine could participate in a variety of reactions. The diethoxyphosphoryl group could also potentially be involved in reactions, particularly if it acts as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and the groups present. It’s likely to be a solid at room temperature . The presence of the Boc group could make it relatively non-polar and potentially soluble in organic solvents .Scientific Research Applications
Synthesis and Application in Metabolic Studies
(R)-2-((tert-Butoxycarbonyl)amino)-3-(diethoxyphosphoryl)propanoic acid plays a pivotal role in the synthesis of key intermediates of biologically important compounds. For instance, it's used in the synthesis of an intermediate of Biotin, a water-soluble vitamin essential for the metabolic cycle, specifically in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Role in Enantioselective Synthesis
This compound is also crucial in the enantioselective synthesis of specific amino acid derivatives. It aids in the preparation of enantiomers of neuroexcitant analogs, showing its significance in creating stereochemically pure compounds (Pajouhesh et al., 2000).
Antimicrobial Applications
Another significant application is in the development of new compounds with antimicrobial activities. Compounds synthesized from this acid showed strong activities against various microorganisms, highlighting its potential in creating new antimicrobial agents (Pund et al., 2020).
Synthesis of Pharmacologically Relevant Compounds
It also plays a role in the synthesis of pharmacologically relevant aminophosphonic acids, further indicating its importance in medicinal chemistry (Reyes-Rangel et al., 2006).
Solid-Phase Synthesis of Peptides
Additionally, derivatives of this compound have been used in solid-phase synthesis, specifically as a handle in the synthesis of peptide α-carboxamides, showing its utility in peptide chemistry (Gaehde & Matsueda, 2009).
Future Directions
properties
IUPAC Name |
(2R)-3-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24NO7P/c1-6-18-21(17,19-7-2)8-9(10(14)15)13-11(16)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSABLKLLXJFRB-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24NO7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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